molecular formula C13H19NO B13273763 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol

Cat. No.: B13273763
M. Wt: 205.30 g/mol
InChI Key: WRVWGOQIZQGQEA-UHFFFAOYSA-N
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Description

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol This compound is characterized by the presence of a tetrahydronaphthalene moiety linked to a propanol group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol typically involves the reaction of 2-aminotetralin with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dioxane or water, at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is unique due to its specific combination of a tetrahydronaphthalene moiety and a propanol group linked via an amino linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol

InChI

InChI=1S/C13H19NO/c15-9-3-8-14-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,13-15H,3,6-10H2

InChI Key

WRVWGOQIZQGQEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1NCCCO

Origin of Product

United States

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